Potassium Channel Activator 1
Overview
Description
Potassium Channel Activator 1 is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with dimethyl and morpholine groups, along with a carbamic acid benzyl ester moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium Channel Activator 1 typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions: The dimethyl and morpholine groups are introduced to the pyridine ring via substitution reactions using suitable reagents.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol under acidic or basic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Potassium Channel Activator 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, Potassium Channel Activator 1 is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Potassium Channel Activator 1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
(2,4-Dimethyl-6-morpholin-4-yl-pyridin-3-yl)-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester.
Uniqueness
The uniqueness of Potassium Channel Activator 1 lies in its specific ester group, which can influence its reactivity, solubility, and interactions with other molecules. This makes it distinct from other similar compounds and allows for unique applications in various scientific fields.
Properties
IUPAC Name |
benzyl N-(2,4-dimethyl-6-morpholin-4-ylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-12-17(22-8-10-24-11-9-22)20-15(2)18(14)21-19(23)25-13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEMILXLUFFLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)OCC2=CC=CC=C2)C)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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